![molecular formula C19H12F3NO3S B2764932 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 222716-13-4](/img/structure/B2764932.png)
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole ring. These substituents can significantly affect the biological outcomes of the compounds .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
Benzothiazole derivatives exhibit a range of physical and chemical properties, depending on their specific structures. For example, the trifluoromethyl group (−CF3) confers increased stability and lipophilicity in addition to its high electronegativity .Scientific Research Applications
- Benzothiazoles have been extensively studied for their pharmaceutical and biological activities. This compound’s structure suggests potential as an anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory agent .
- Recent advances in the synthesis of benzothiazole compounds have focused on green chemistry approaches. These include using 2-aminobenzenethiol as a starting material and cyclization reactions with thioamide or carbon dioxide (CO₂) .
Medicinal Chemistry and Drug Development
Green Chemistry Applications
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative, which have been found to exhibit potent inhibitory activity against M. tuberculosis .
Mode of Action
The compound interacts with its target by inhibiting the function of the enzyme DprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, thereby inhibiting the growth and proliferation of M. tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and thus a compromised cell wall .
Pharmacokinetics
They are often well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to the compound’s bioavailability and therapeutic potential.
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth and proliferation . By disrupting the formation of the bacterial cell wall, the compound effectively halts the spread of the bacteria, thereby helping to control the progression of tuberculosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3NO3S/c1-2-9-7-10-13(8-12(9)24)26-17(19(20,21)22)15(16(10)25)18-23-11-5-3-4-6-14(11)27-18/h3-8,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHMVRSXKGLIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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